molecular formula C14H10F2 B12450874 9,9-Difluoro-9,10-dihydroanthracene

9,9-Difluoro-9,10-dihydroanthracene

Katalognummer: B12450874
Molekulargewicht: 216.22 g/mol
InChI-Schlüssel: JJGXOBPMDZKBKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9,9-Difluoro-9,10-dihydroanthracene is an organic compound with the molecular formula C14H10F2. It is a derivative of 9,10-dihydroanthracene, where two hydrogen atoms at the 9th position are replaced by fluorine atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Difluoro-9,10-dihydroanthracene typically involves the fluorination of 9,10-dihydroanthracene. One common method is the reaction of 9,10-dihydroanthracene with diethylaminosulfur trifluoride (DAST) under controlled conditions. This reaction replaces the hydrogen atoms at the 9th position with fluorine atoms, resulting in the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale fluorination reactions using appropriate fluorinating agents. The process requires careful control of reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 9,9-Difluoro-9,10-dihydroanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

9,9-Difluoro-9,10-dihydroanthracene has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 9,9-Difluoro-9,10-dihydroanthracene involves its interaction with molecular targets and pathways. For example, in oxidation reactions, the compound undergoes oxidative aromatization to form the corresponding anthracene derivative. This process involves the activation of molecular oxygen and the formation of reactive intermediates, which facilitate the conversion .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 9,9-Difluoro-9,10-dihydroanthracene is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C14H10F2

Molekulargewicht

216.22 g/mol

IUPAC-Name

10,10-difluoro-9H-anthracene

InChI

InChI=1S/C14H10F2/c15-14(16)12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8H,9H2

InChI-Schlüssel

JJGXOBPMDZKBKT-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CC=C2C(C3=CC=CC=C31)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.